3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes compounds like “3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole”, has been a subject of considerable research . Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system have been used . Recent advances in synthetic techniques have also included the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites .Molecular Structure Analysis
Pyrazole is a five-membered aromatic ring molecule comprising two nitrogen atoms at positions 1- and 2- and three carbon atoms . The structure of the compound “this compound” would be a derivative of this basic pyrazole structure .Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, can participate in a variety of chemical reactions . These reactions can include condensation reactions, cycloaddition reactions, and others .Scientific Research Applications
Diversity-Oriented Synthesis of Tetrahydropyrans
The research on the diversity-oriented synthesis of a library of substituted tetrahydropyrans, which might include structures related to 3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole, emphasizes the use of oxidative carbon-hydrogen bond activation and click chemistry. This approach facilitates the synthesis of structurally diverse compounds, potentially useful for screening against various biological targets (Zaware et al., 2011).
Green Synthesis Approaches
Another study highlights a green synthetic approach for the synthesis of pyrazoles, including potential derivatives of the compound , emphasizing environmental friendliness and efficiency. This method involves solvent- and catalyst-free conditions, which could be advantageous for large-scale production and applications in medicinal chemistry (Ahmed & Mezei, 2015).
Antiproliferative Activity of Pyrazolo[4,3-c]pyridines
Research into the antiproliferative activity of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which are structurally related to the compound of interest, has shown promising results against various cancer cell lines. This study suggests the potential application of such compounds in cancer therapy, highlighting their complex action that combines antiproliferative effects with the induction of cell death (Razmienė et al., 2021).
Homocoupling Reactions in Coordination Chemistry
The application of pyrazoles in coordination chemistry, particularly through homocoupling reactions, showcases their utility in synthesizing symmetric bi-heteroaryl systems. These systems are of interest in pharmaceuticals and materials chemistry due to their molecular properties (Mogensen et al., 2020).
Future Directions
Recent advances in the green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives, which could include “3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole”, highlight the potential for future research in this area . These advances include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which this compound is a derivative of, have diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is known that pyrazole-containing drugs may exert better pharmacokinetics and pharmacological effects compared with drugs containing similar heterocyclic rings .
Result of Action
Pyrazole derivatives are known to have various effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can influence the action of many compounds .
Properties
IUPAC Name |
3-(2-azidoethyl)-2-propan-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-8(2)16-11(3-5-13-15-12)9-7-17-6-4-10(9)14-16/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHPQXJYWFUDGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2COCCC2=N1)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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